molecular formula C24H20Cl2N2O6S B2779459 [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetate CAS No. 882223-83-8

[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetate

Cat. No.: B2779459
CAS No.: 882223-83-8
M. Wt: 535.39
InChI Key: CHZDVOCBFVJTPS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzodioxin group, a pyrazole group, and a sulfanylacetate group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several functional groups suggests that it could participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined through experimental analysis .

Scientific Research Applications

Antibacterial and Antifungal Agents

The compound 2,3-dihydro-1,4-benzodioxin, a component of the chemical , has been used in the synthesis of molecules with antibacterial and antifungal properties. For instance, a variety of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides were synthesized and found to have suitable antibacterial and antifungal potential, especially one compound exhibiting good antimicrobial potential with low hemolytic activity (Abbasi et al., 2020).

Anticancer Activity

Compounds related to 2,3-dihydro-1,4-benzodioxin have been explored for their anticancer potential. For instance, novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, synthesized as potential inhibitors of thymidylate synthase, have shown promise as antitumor agents. These compounds, including those with a 3',4'-dichloro and 4'-nitro substituents, were more potent than certain established compounds against human thymidylate synthase (Gangjee et al., 1996).

Inhibition of Enzymes

Some derivatives related to the structure of the compound have been synthesized as potential inhibitors of crucial enzymes. For example, methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl] acetates have been synthesized and tested for their inhibitory activity against COX-2 and 5-LOX, enzymes involved in inflammatory processes (Reddy & Rao, 2008).

Antimicrobial and Antioxidant Activity

Compounds synthesized from 2,3-dihydro-1,4-benzodioxin derivatives have also shown potential antimicrobial and antioxidant activities. In one study, certain derivatives exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as notable antioxidant properties (Bildirici et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve further studying its properties, exploring its potential applications, and optimizing its synthesis process .

Properties

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O6S/c1-14-17(11-29)24(28(27-14)10-16-18(25)3-2-4-19(16)26)35-13-23(31)34-12-20(30)15-5-6-21-22(9-15)33-8-7-32-21/h2-6,9,11H,7-8,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZDVOCBFVJTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)SCC(=O)OCC(=O)C2=CC3=C(C=C2)OCCO3)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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